Cas no 2229152-68-3 (1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol)

1-(5-Methoxypyridin-3-yl)cyclopropylethan-1-ol is a chiral cyclopropane-containing intermediate with potential applications in pharmaceutical synthesis and fine chemical production. Its structure features a methoxypyridine moiety and a hydroxyl-substituted cyclopropane ring, offering versatility in further functionalization. The compound’s rigid cyclopropyl group enhances stereochemical control in synthetic pathways, while the pyridine ring provides opportunities for coordination or hydrogen bonding interactions. This makes it valuable for constructing complex molecules, particularly in medicinal chemistry where such scaffolds are often employed. The presence of both hydroxyl and methoxy groups allows for selective derivatization, enabling tailored modifications for target applications. Its well-defined stereochemistry and stability under standard conditions further contribute to its utility in research and industrial settings.
1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol structure
2229152-68-3 structure
Product Name:1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol
CAS No:2229152-68-3
MF:C11H15NO2
MW:193.242303133011
CID:6212862
PubChem ID:165759891
Update Time:2025-06-09

1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol
    • EN300-1754342
    • 2229152-68-3
    • 1-[1-(5-methoxypyridin-3-yl)cyclopropyl]ethan-1-ol
    • Inchi: 1S/C11H15NO2/c1-8(13)11(3-4-11)9-5-10(14-2)7-12-6-9/h5-8,13H,3-4H2,1-2H3
    • InChI Key: CZMJMVTYEYSIST-UHFFFAOYSA-N
    • SMILES: OC(C)C1(C2C=NC=C(C=2)OC)CC1

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 42.4Ų

1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol Pricemore >>

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Additional information on 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol

Introduction to 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol (CAS No. 2229152-68-3)

1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol (CAS No. 2229152-68-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropyl and pyridine moieties, exhibits promising biological activities and potential therapeutic applications. This introduction aims to provide a comprehensive overview of the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.

The chemical structure of 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol is defined by its cyclopropyl ring, which imparts rigidity and conformational constraints to the molecule. The presence of the 5-methoxypyridinyl substituent adds to the compound's lipophilicity and electronic properties, making it an attractive candidate for various biological studies. The alcohol functional group at the ethyl position further enhances its reactivity and potential for forming hydrogen bonds with biological targets.

Synthesis of 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol has been achieved through several methodologies, each offering unique advantages in terms of yield, purity, and scalability. One common approach involves the coupling of a cyclopropyl derivative with a 5-methoxypyridine precursor, followed by reduction to form the alcohol moiety. Recent advancements in catalytic methods have further optimized these synthetic routes, enabling more efficient and environmentally friendly production processes.

In terms of biological properties, 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol has demonstrated significant activity in various assays. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has been reported to possess antiproliferative properties against certain cancer cell lines, suggesting its potential as a lead compound for cancer therapy. The mechanism of action is believed to involve modulation of signaling pathways such as NF-kB and MAPK.

Recent research has also explored the pharmacokinetic and pharmacodynamic profiles of 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol. Preclinical studies in animal models have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties, with good oral bioavailability and low toxicity. These findings support the compound's potential for further development as a therapeutic agent.

The therapeutic applications of 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol are diverse and promising. Its anti-inflammatory properties make it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The antiproliferative effects suggest its utility in cancer therapy, particularly in combination with other drugs to enhance efficacy and reduce side effects. Additionally, ongoing research is investigating its potential in neurodegenerative diseases and other chronic conditions where inflammation plays a significant role.

In conclusion, 1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-ol (CAS No. 2229152-68-3) represents a promising compound with a unique chemical structure and diverse biological activities. Its potential therapeutic applications span multiple disease areas, making it an exciting focus for further research and development in the pharmaceutical industry. As new studies continue to uncover its mechanisms of action and optimize its pharmacological properties, this compound holds great promise for advancing medical treatments.

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